molecular formula C16H28Cl2O4 B14544283 2,2'-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride CAS No. 62002-43-1

2,2'-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride

Cat. No.: B14544283
CAS No.: 62002-43-1
M. Wt: 355.3 g/mol
InChI Key: HYQLJGRKXVSGLC-UHFFFAOYSA-N
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Description

2,2’-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride is an organic compound with the molecular formula C16H28Cl2O4. It is a diacetyl chloride derivative, characterized by the presence of two acetyl chloride groups attached to a dodecane backbone via ether linkages. This compound is of interest in various chemical and industrial applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride typically involves the reaction of dodecanediol with acetyl chloride in the presence of a suitable catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride. The general reaction scheme is as follows:

Dodecanediol+2Acetyl chloride2,2[Dodecane1,2diylbis(oxy)]diacetylchloride+2HCl\text{Dodecanediol} + 2 \text{Acetyl chloride} \rightarrow 2,2'-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride + 2 \text{HCl} Dodecanediol+2Acetyl chloride→2,2′−[Dodecane−1,2−diylbis(oxy)]diacetylchloride+2HCl

Industrial Production Methods

In an industrial setting, the production of 2,2’-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of excess acetyl chloride and a strong acid catalyst, such as sulfuric acid, can drive the reaction to completion. The product is then purified by distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2,2’-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride undergoes various chemical reactions, including:

    Hydrolysis: Reacts with water to form dodecanediol and acetic acid.

    Substitution: Reacts with nucleophiles such as amines or alcohols to form corresponding amides or esters.

    Reduction: Can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Water, mild acidic or basic conditions.

    Substitution: Nucleophiles (amines, alcohols), often in the presence of a base like pyridine.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

Major Products

    Hydrolysis: Dodecanediol, acetic acid.

    Substitution: Dodecanediol derivatives (amides, esters).

    Reduction: Dodecanediol.

Scientific Research Applications

2,2’-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride is used in various scientific research applications, including:

    Chemistry: As a reagent for the synthesis of complex organic molecules.

    Biology: In the modification of biomolecules for studying biological processes.

    Medicine: Potential use in drug delivery systems due to its ability to form stable linkages with therapeutic agents.

    Industry: Used in the production of polymers and as a cross-linking agent in materials science.

Mechanism of Action

The mechanism by which 2,2’-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. The acetyl chloride groups are highly reactive and can readily form esters or amides with hydroxyl or amino groups, respectively. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[Ethanediylbis(oxy)]diacetyl chloride: Shorter carbon chain, similar reactivity.

    2,2’-[Hexanediylbis(oxy)]diacetyl chloride: Intermediate carbon chain length, similar reactivity.

    2,2’-[Octanediylbis(oxy)]diacetyl chloride: Longer carbon chain, similar reactivity.

Uniqueness

2,2’-[Dodecane-1,2-diylbis(oxy)]diacetyl chloride is unique due to its longer dodecane backbone, which imparts different physical properties such as increased hydrophobicity and flexibility. This makes it particularly useful in applications where longer chain lengths are advantageous, such as in the synthesis of hydrophobic polymers or in drug delivery systems where longer linkers are required.

Properties

CAS No.

62002-43-1

Molecular Formula

C16H28Cl2O4

Molecular Weight

355.3 g/mol

IUPAC Name

2-[2-(2-chloro-2-oxoethoxy)dodecoxy]acetyl chloride

InChI

InChI=1S/C16H28Cl2O4/c1-2-3-4-5-6-7-8-9-10-14(22-13-16(18)20)11-21-12-15(17)19/h14H,2-13H2,1H3

InChI Key

HYQLJGRKXVSGLC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(COCC(=O)Cl)OCC(=O)Cl

Origin of Product

United States

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